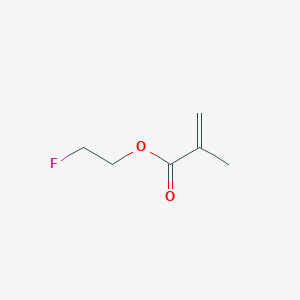

2-Fluoroethyl methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoroethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSKNCNCLSXMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371986 | |

| Record name | 2-Fluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686-54-4 | |

| Record name | 2-Fluoroethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoroethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Fluoroethyl methacrylate (2-FEMA). It is intended to serve as a technical resource for professionals in research and development, particularly those in the fields of polymer chemistry and drug development, who are interested in the unique characteristics imparted by fluorination in methacrylate monomers.

Core Chemical Properties

This compound is a methacrylate ester characterized by the presence of a fluorine atom on the ethyl group. This single fluorine substitution significantly influences the monomer's physical and chemical properties compared to its non-fluorinated analog, ethyl methacrylate.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. For context, comparative data for the widely studied 2,2,2-trifluoroethyl methacrylate (TFEMA) is also included to highlight the impact of the degree of fluorination.

| Property | This compound | 2,2,2-Trifluoroethyl Methacrylate (for comparison) |

| CAS Number | 686-54-4 | 352-87-4 |

| Molecular Formula | C₆H₉FO₂[1] | C₆H₇F₃O₂[2] |

| Molecular Weight | 132.13 g/mol [1] | 168.11 g/mol [2] |

| Density | 1.005 g/cm³[1] | 1.181 g/mL at 25 °C[2] |

| Boiling Point | 147.4 °C at 760 mmHg[1] | 59 °C at 100 mmHg |

| Flash Point | 42.5 °C[1] | 16 °C (closed cup)[3] |

| Refractive Index (n20/D) | Not available | 1.361[2] |

| IUPAC Name | 2-fluoroethyl 2-methylprop-2-enoate | 2,2,2-trifluoroethyl 2-methylprop-2-enoate[2] |

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound typically proceeds via the esterification of methacrylic acid or its derivatives with 2-fluoroethanol. A common laboratory and industrial-scale synthesis involves the reaction of methacryloyl chloride with 2-fluoroethanol.[1] This method is favored for its high yield and relatively mild reaction conditions.

A detailed experimental protocol for a similar synthesis of a fluorinated methacrylate is described below.

Experimental Protocol: Synthesis of Fluorinated Methacrylate Ester

This protocol is adapted from a general procedure for the synthesis of 2,2,2-trifluoroethyl methacrylate and can be modified for the synthesis of this compound.[4]

Materials:

-

Methacrylic acid

-

Thionyl chloride

-

N,N-Dimethylformamide (DMF, catalyst)

-

Phenothiazine or Hydroquinone (polymerization inhibitor)

-

2-Fluoroethanol

-

4-Dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

Procedure:

-

Preparation of Methacryloyl Chloride:

-

To a reactor equipped with a stirrer, thermometer, and reflux condenser, add thionyl chloride and a polymerization inhibitor (e.g., phenothiazine).

-

Slowly add a mixture of methacrylic acid and a catalytic amount of DMF dropwise to the reactor at 10-40 °C.

-

After the addition is complete, heat the reaction mixture to 40-60 °C and maintain for 1-6 hours to yield methacryloyl chloride. This intermediate is typically used in the next step without further purification.[4]

-

-

Esterification:

-

To the crude methacryloyl chloride from the previous step, add a mixture of 2-fluoroethanol and a catalyst (e.g., DMAP) dropwise at 50-70 °C.

-

Maintain the reaction at this temperature for 3-5 hours.

-

Upon completion, the target product, this compound, can be isolated from the reaction mixture by distillation under reduced pressure.

-

The logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis pathway for this compound.

Polymerization

The primary reaction of this compound is polymerization. The presence of the methacrylate double bond allows it to undergo free-radical polymerization to form poly(this compound). This polymer will have unique properties conferred by the fluorine atom, such as altered hydrophobicity, thermal stability, and a modified refractive index.

The general mechanism for the free-radical polymerization of methacrylate monomers is well-established and involves three key stages: initiation, propagation, and termination.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoroethyl Methacrylate

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Fluoroethyl Methacrylate (2-FEMA), a fluorinated monomer of significant interest in the development of advanced polymers for biomedical and materials science applications. This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry, offering detailed experimental protocols, data analysis, and process visualization.

Introduction

This compound is a valuable monomer for the synthesis of fluorinated polymers. The incorporation of fluorine atoms into polymers can impart unique properties such as high thermal stability, chemical resistance, low surface energy, and biocompatibility. These characteristics make 2-FEMA-based polymers highly desirable for a range of applications, including drug delivery systems, medical implants, and specialty coatings. This guide will detail the primary synthesis routes and purification strategies for obtaining high-purity 2-FEMA.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two principal methods: direct esterification of methacrylic acid with 2-fluoroethanol and transesterification of a more common alkyl methacrylate (e.g., methyl methacrylate) with 2-fluoroethanol.

Direct Esterification

Direct esterification involves the reaction of methacrylic acid with 2-fluoroethanol in the presence of an acid catalyst. This equilibrium-driven reaction requires the removal of water to achieve high yields.

2-Fluoroethyl Methacrylate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroethyl methacrylate (2-FEMA) is a fluorinated acrylic monomer with significant potential in the development of advanced polymers for a variety of applications, including biomedical devices, specialty coatings, and drug delivery systems. The incorporation of a single fluorine atom into the ethyl ester side chain imparts unique physical and chemical properties that distinguish it from its non-fluorinated counterpart, ethyl methacrylate. This technical guide provides a detailed overview of the core physical properties of this compound, offering valuable data for researchers and professionals working with this versatile monomer.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the tables below. It is crucial to distinguish this monomer from its more heavily fluorinated analog, 2,2,2-trifluoroethyl methacrylate, as their properties differ significantly.

General and Chemical Properties

| Property | Value |

| Chemical Name | 2-Fluoroethyl 2-methylprop-2-enoate |

| CAS Number | 686-54-4 |

| Molecular Formula | C6H9FO2 |

| Molecular Weight | 132.13 g/mol |

| Appearance | Data not readily available, likely a clear, colorless liquid |

Thermal and Physical Data

| Property | Value |

| Boiling Point | 147.4 °C at 760 mmHg |

| Density | 1.005 g/cm³ |

| Flash Point | 42.5 °C |

| Refractive Index | Data not readily available |

| Viscosity | Data not readily available |

| Surface Tension | Data not readily available |

Solubility Profile

| Solvent | Solubility |

| Water | Data not readily available |

| Common Organic Solvents | Data not readily available, but likely soluble in a range of organic solvents such as acetone, tetrahydrofuran (THF), and other ketones and esters. |

Experimental Protocols for Property Determination

While specific experimental data for some physical properties of this compound are not extensively published, the following are detailed methodologies for determining these key parameters for liquid monomers. These protocols can be readily adapted by researchers to characterize 2-FEMA in their own laboratories.

Determination of Density

The density of a liquid monomer like this compound can be accurately determined using a pycnometer.

Methodology:

-

Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Calibrate the pycnometer by filling it with deionized water of a known temperature and weighing it. The density of water at that temperature is well-established.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, ensuring no air bubbles are present.

-

Equilibration and Weighing: Place the filled pycnometer in a constant temperature bath to allow the liquid to reach thermal equilibrium. Once equilibrated, carefully weigh the pycnometer.

-

Calculation: The density of the this compound is calculated by dividing the mass of the monomer by the calibrated volume of the pycnometer.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus or a micro-boiling point method.

Methodology (Distillation):

-

Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Introduction: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask.

-

Observation: The boiling point is recorded as the temperature at which the liquid is actively boiling and the vapor temperature remains constant. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

Methodology:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature. View the scale through the eyepiece and record the refractive index.

Determination of Viscosity

The viscosity of this compound can be measured using a viscometer, such as a capillary viscometer or a rotational viscometer.

Methodology (Capillary Viscometer):

-

Instrument Setup: Use a calibrated capillary viscometer, such as an Ostwald or Ubbelohde viscometer, placed in a constant temperature bath.

-

Sample Loading: Introduce a known volume of this compound into the viscometer.

-

Flow Time Measurement: Draw the liquid up through the capillary and measure the time it takes for the liquid level to pass between two marked points as it flows back down under gravity.

-

Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.

Determination of Surface Tension

The surface tension can be determined using methods like the Du Noüy ring method or the pendant drop method.

Methodology (Du Noüy Ring Method):

-

Apparatus: Use a tensiometer equipped with a platinum-iridium ring.

-

Sample Preparation: Place the this compound in a clean vessel.

-

Measurement: The ring is submerged in the liquid and then slowly pulled through the surface. The force required to detach the ring from the surface is measured.

-

Calculation: The surface tension is calculated from the measured force, the dimensions of the ring, and a correction factor.

Polymerization and Reactivity

In general, the polymerization of methacrylate monomers can be initiated by thermal initiators (e.g., AIBN, benzoyl peroxide) or by photoinitiators. The properties of the resulting polymer, such as its glass transition temperature (Tg), molecular weight, and mechanical properties, will be dependent on the polymerization conditions and the presence of any comonomers.

Logical Relationship of Physical Properties to Polymer Applications

The physical properties of this compound are intrinsically linked to its performance in polymer synthesis and the characteristics of the resulting polymers. The following diagram illustrates these relationships.

Caption: Relationship between 2-FEMA's properties and its polymer applications.

Conclusion

This compound is a monomer with considerable promise for the synthesis of advanced functional polymers. While a comprehensive dataset of all its physical properties is not yet available in the public domain, this guide provides the currently known data and outlines standard experimental procedures for their determination. The unique properties conferred by the fluorine atom make 2-FEMA a valuable building block for materials scientists and drug development professionals seeking to create polymers with tailored surface properties, enhanced stability, and specific functionalities. Further research into the physical properties and polymerization behavior of this monomer is warranted to fully unlock its potential in a wide range of scientific and industrial applications.

A Technical Guide to the Stability and Storage of 2-Fluoroethyl Methacrylate (2-FEMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects of 2-Fluoroethyl methacrylate (2-FEMA) monomer stability and storage. Due to the limited specific data available for 2-FEMA, this document leverages established knowledge from closely related methacrylate monomers to provide best-practice recommendations. Proper handling and storage are paramount to ensure monomer purity, prevent hazardous polymerization, and maintain experimental integrity.

Core Concepts of Methacrylate Stability

Methacrylate monomers, including 2-FEMA, are susceptible to spontaneous polymerization, which is an exothermic process that can lead to a dangerous runaway reaction if not properly controlled.[1][2] This process is typically initiated by free radicals, which can be generated by heat, light (UV radiation), or contaminants.[3] To ensure safety and monomer quality, polymerization inhibitors are added during manufacturing.

The most common inhibitor for methacrylate monomers is the monomethyl ether of hydroquinone (MEHQ).[2][4] The inhibitory action of MEHQ is dependent on the presence of dissolved oxygen.[5][6] MEHQ scavenges peroxy radicals that are formed from the reaction of monomer radicals with oxygen, thus terminating the polymerization chain reaction.[4][7] It is crucial to never store inhibited monomers under an inert or oxygen-free atmosphere.[5][6]

Recommended Storage and Handling of 2-FEMA

To maximize the shelf life and maintain the quality of 2-FEMA, the following storage conditions are recommended, based on general guidelines for methacrylate monomers.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, well-ventilated area.[8] Recommended temperature range is typically 2-8°C for fluorinated methacrylates, though storage at ambient temperatures (18-25°C) is also common for shorter periods. | Lower temperatures significantly reduce the rate of spontaneous polymerization. |

| Light | Store in the dark or in opaque containers.[8][] | UV light can initiate free radical formation and subsequent polymerization. |

| Atmosphere | Maintain a headspace with 5-21% oxygen. Never store under an inert atmosphere. [5][6] | Oxygen is essential for the activation of phenolic inhibitors like MEHQ. |

| Inhibitor | Typically supplied with an inhibitor like MEHQ. | Prevents spontaneous polymerization during transport and storage. |

| Materials | Store in stainless steel, carbon steel, or high-density polyethylene (HDPE) containers.[10] | These materials are non-reactive with the monomer. |

| Shelf Life | Approximately 12-18 months under recommended conditions.[11][12] | Monomer quality can degrade over time even with inhibitors. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Ground all equipment to prevent static discharge.[10]

-

Avoid contamination with acids, bases, oxidizing agents, and polymerization initiators.[8]

Visualization of Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the safe storage and handling of 2-FEMA monomer.

Potential Degradation Pathways

The primary degradation pathways for methacrylate monomers like 2-FEMA are hydrolysis and thermal degradation.

1. Hydrolysis: The ester linkage in 2-FEMA can be susceptible to hydrolysis, particularly in the presence of acids or bases, to form methacrylic acid and 2-fluoroethanol.[13][14] This can alter the monomer's properties and affect polymerization outcomes. The rate of hydrolysis is generally slow under neutral pH but can be accelerated by changes in pH and temperature.[15]

2. Thermal Degradation: At elevated temperatures, methacrylate polymers are known to degrade primarily through depolymerization, yielding the original monomer.[16][17] While this is a property of the polymer, excessive heat during storage of the monomer can initiate polymerization, and any polymer formed can then be subject to thermal degradation, potentially creating a complex and hazardous situation.[3]

Experimental Protocols for Stability and Purity Assessment

Regularly assessing the purity of 2-FEMA is crucial, especially for sensitive applications. The following are generalized protocols for analyzing methacrylate monomers.

1. Gas Chromatography (GC) for Monomer Purity:

-

Objective: To determine the purity of the 2-FEMA monomer and identify any volatile impurities.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).

-

Column: A non-polar capillary column (e.g., HP-5MS or equivalent) is suitable for separating methacrylates.[18]

-

Carrier Gas: Helium or Nitrogen.[19]

-

Temperature Program:

-

Sample Preparation: Dilute a small amount of the 2-FEMA monomer in a suitable solvent (e.g., acetone, methanol, or dichloromethane). An internal standard can be used for accurate quantification.[20]

-

Analysis: The peak area of 2-FEMA relative to the total peak area of all components will give a measure of its purity.

2. High-Performance Liquid Chromatography (HPLC) for Inhibitor Content:

-

Objective: To quantify the concentration of the MEHQ inhibitor.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is typically used.[21][22]

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is common.[21][22]

-

Detector: UV detector set at a wavelength where MEHQ has strong absorbance (around 290 nm).

-

Sample Preparation: Dilute the 2-FEMA monomer in the mobile phase.

-

Quantification: Create a calibration curve using standard solutions of MEHQ of known concentrations. Compare the peak area of MEHQ in the sample to the calibration curve to determine its concentration.

3. Visual Inspection for Polymer Content:

-

Objective: To qualitatively check for the presence of polymer.

-

Procedure: Visually inspect the monomer for any signs of turbidity, cloudiness, or solid precipitates. The presence of any of these may indicate that polymerization has occurred.

-

Action: If polymer is suspected, the monomer should be tested for purity before use. If significant polymerization has occurred, it may not be suitable for use and should be disposed of according to safety guidelines.

Logical Relationships in Monomer Stability

The stability of 2-FEMA is a function of several interconnected factors, as illustrated in the diagram below.

Conclusion

While specific stability data for this compound is not extensively published, a robust understanding of its stability and safe handling can be achieved by applying the principles established for other methacrylate monomers. By controlling temperature, minimizing light exposure, ensuring the presence of oxygen for inhibitor function, and preventing contamination, researchers can maintain the quality and safety of 2-FEMA for its intended applications in research and development. Regular analytical testing is recommended to verify purity and inhibitor concentration, especially for long-term storage or before use in critical experiments.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 3. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. petrochemistry.eu [petrochemistry.eu]

- 7. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 8. Storage Considerations of MMA [slchemtech.com]

- 10. Storage of methyl methacrylate (MMA) - Knowledge - WALGLAS GROUP [walglasgroup.com]

- 11. nailsmag.com [nailsmag.com]

- 12. glitterbels-us.com [glitterbels-us.com]

- 13. Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. polychemistry.com [polychemistry.com]

- 17. Thermal Degradation of PMMA | PPT [slideshare.net]

- 18. americanlaboratory.com [americanlaboratory.com]

- 19. brieflands.com [brieflands.com]

- 20. [Gas chromatographic analysis of methyl methacrylate and methanol in its esterification mixture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 43.230.198.52 [43.230.198.52]

- 22. jps.usm.my [jps.usm.my]

Spectroscopic Profile of 2-Fluoroethyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Fluoroethyl methacrylate, a key monomer in the synthesis of advanced polymers for biomedical and pharmaceutical applications. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. The information herein serves as a valuable reference for the characterization and quality control of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of its molecular structure and comparison with spectroscopic data of analogous methacrylate compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.1 | Singlet (broad) | 1H | =CH₂ (trans to C=O) |

| ~5.6 | Singlet (broad) | 1H | =CH₂ (cis to C=O) |

| ~4.6 (dt, ²JHF ≈ 47 Hz) | Triplet of Triplets | 2H | -CH₂-F |

| ~4.3 (dt, ³JHH ≈ 5 Hz) | Triplet of Triplets | 2H | -O-CH₂- |

| ~1.9 | Singlet (broad) | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Ester) |

| ~136 | =C(CH₃)- |

| ~126 | =CH₂ |

| ~81 (d, ¹JCF ≈ 170 Hz) | -CH₂-F |

| ~63 (d, ²JCCF ≈ 20 Hz) | -O-CH₂- |

| ~18 | -CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (sp³) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1640 | Medium | C=C stretch (Alkenyl) |

| ~1160 | Strong | C-O stretch (Ester) |

| ~1050 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 132 | [M]⁺ (Molecular Ion) |

| 113 | [M - F]⁺ |

| 85 | [M - OCH₂CH₂F]⁺ |

| 69 | [M - COOCH₂CH₂F]⁺ |

| 47 | [CH₂CH₂F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to obtain singlet peaks for each carbon environment.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat.

-

Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.

-

GC Separation:

-

Injector Temperature: 250°C

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Detection (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

-

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to final data interpretation.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Health and Safety of 2-Fluoroethyl Methacrylate

Disclaimer: This document provides a summary of available health and safety information for 2-Fluoroethyl methacrylate (CAS 686-54-4). It is intended for researchers, scientists, and drug development professionals. A significant lack of in-depth toxicological data for this specific compound exists in publicly available literature. Therefore, this guide also includes information on the closely related and more thoroughly studied compound, 2,2,2-Trifluoroethyl methacrylate (CAS 352-87-4), for informational and comparative purposes. This information should not be used as a direct substitute for the specific safety data of this compound. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling any chemical.

This compound (CAS 686-54-4)

Physical and Chemical Properties

Limited data is available for the physical and chemical properties of this compound. The following table summarizes the available information.

| Property | Value | Reference |

| Molecular Formula | C6H9FO2 | [1] |

| Molecular Weight | 132.13 g/mol | [1][2] |

| Physical Form | Liquid | [3] |

| Color | Clear, colorless | [2] |

| Purity | 97% | [3][4] |

| IUPAC Name | 2-fluoroethyl 2-methylprop-2-enoate | [1] |

| CAS Number | 686-54-4 | [1][2][4] |

Health and Safety Information

The primary health and safety information for this compound is derived from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [1][2][5] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | [1][2][5] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | [1][2][5] |

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Data

There is a notable absence of publicly available, in-depth toxicological studies for this compound. No specific experimental protocols, quantitative toxicity data (e.g., LD50, LC50), or information on signaling pathways could be identified in the searched literature.

2,2,2-Trifluoroethyl Methacrylate (CAS 352-87-4) - A Comparative Profile

To provide a more comprehensive understanding of the potential hazards associated with a fluorinated methacrylate, this section details the health and safety information for the structurally similar compound, 2,2,2-Trifluoroethyl methacrylate. It is crucial to reiterate that this data is not directly applicable to this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C6H7F3O2 |

| Molecular Weight | 168.11 g/mol |

| Physical State | Liquid |

| Appearance | Colorless |

| Boiling Point | 59 °C at 100 mmHg |

| Density | 1.181 g/mL at 25 °C |

| Flash Point | 16 °C / 60.8 °F |

| Vapor Density | 5.8 (Air = 1.0) |

Health and Safety Information

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Flammable liquids | H225: Highly flammable liquid and vapour | Danger | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning |

Precautionary Statements: [6]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use non-sparking tools.

-

P243: Take action to prevent static discharges.

-

P261: Avoid breathing mist/vapours/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection and face protection.

Toxicological Data

No specific quantitative toxicological data such as LD50 or LC50 values were found for 2,2,2-Trifluoroethyl methacrylate in the provided search results. The primary toxicological information available is qualitative, indicating that it is irritating to the skin, eyes, and respiratory system.[7]

General Experimental Protocols for Methacrylate Ester Safety Assessment

While specific experimental data for this compound is unavailable, the following are generalized protocols commonly used to assess the safety of methacrylate esters, based on studies of related compounds.

Skin Irritation/Corrosion

-

Methodology: Based on OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). A small amount of the test substance is applied to the shaved skin of a rabbit for a defined period. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[8]

-

Data Collection: Observations are scored and recorded to determine the irritation potential.

Eye Irritation/Corrosion

-

Methodology: Based on OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). A small amount of the test substance is instilled into the conjunctival sac of one eye of a rabbit. The eye is then observed for effects on the cornea, iris, and conjunctiva at specified intervals.[8]

-

Data Collection: Lesions are scored to classify the irritancy of the substance.

Skin Sensitization

-

Methodology: The murine Local Lymph Node Assay (LLNA) (OECD Test Guideline 429) is a common method. The test substance is applied to the dorsum of the ears of mice for several consecutive days. Proliferation of lymphocytes in the draining auricular lymph nodes is then measured, often by incorporation of a radiolabel or by measuring lymph node weight or cell count. An increased proliferation compared to control animals indicates a sensitization potential.[9][10]

-

Data Collection: A stimulation index (SI) is calculated. An SI above a certain threshold (e.g., 3) is typically considered a positive result for sensitization.

In Vitro Cytotoxicity

-

Methodology: A common assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cell lines, such as gingival fibroblasts, are exposed to various concentrations of the test substance. The metabolic activity of the cells, which correlates with cell viability, is determined by the conversion of MTT to a colored formazan product, measured by spectrophotometry.[11][12]

-

Data Collection: Cell viability is expressed as a percentage relative to untreated control cells.

Visualizations

Chemical Safety Assessment Workflow

Caption: A generalized workflow for chemical safety assessment.

First Aid Measures for Chemical Exposure

Caption: General first aid procedures for chemical exposure.

Handling and Storage

Exposure Controls and Personal Protection

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[7] Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7]

-

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe vapors or mist.[7]

-

Keep away from heat, sparks, and open flames.[6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Use non-sparking tools.[6]

-

Wash hands thoroughly after handling.[6]

Storage Conditions

-

Store in a cool, dry, well-ventilated place.[7]

-

Keep container tightly closed.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[7]

-

For flammable liquids, store in a designated flammables cabinet or area.[6] Some related compounds are stored at refrigerated temperatures (2-8°C).[6]

Stability and Reactivity

-

Reactivity: Methacrylate esters can undergo hazardous polymerization if not properly inhibited or if exposed to heat, light, or contaminants.

-

Chemical Stability: Generally stable under recommended storage conditions.

-

Conditions to Avoid: High temperatures, direct sunlight, and sources of ignition.[6][13]

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[7][14]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and potentially hydrogen fluoride.[15]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE.[7]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[7]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[7]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7][15]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][15]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][15]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[7]

-

Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

References

- 1. A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates. | Semantic Scholar [semanticscholar.org]

- 2. This compound | C6H9FO2 | CID 2737319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicological assessment of tridecafluorohexylethyl methacrylate (6:2 FTMAC) [pubmed.ncbi.nlm.nih.gov]

- 4. The lower alkyl methacrylates: Genotoxic profile of non-carcinogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The enzymatic degradation of polymers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methacrylates and Respiratory Irritation | Explore Health Impacts — Methacrylate Producers Association, Inc. [mpausa.org]

- 7. Interactions between Acrylate/Methacrylate Biomaterials and Organic Foulants Evaluated by Molecular Dynamics Simulations of Simplified Binary Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. The activity of methacrylate esters in skin sensitisation test methods II. A review of complementary and additional analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]

- 11. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts [mdpi.com]

- 12. Evaluation of Cytotoxicity of Silorane and Methacrylate based Dental Composites using Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. trepo.tuni.fi [trepo.tuni.fi]

A Deep Dive into 2-Fluoroethyl Methacrylate: A Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse applications of 2-Fluoroethyl methacrylate, with a primary focus on its prominent derivative, 2,2,2-Trifluoroethyl methacrylate (TFEMA). This fluorinated acrylic monomer has garnered significant interest across various scientific and industrial sectors due to the unique properties imparted by the fluorine atoms, including enhanced thermal stability, chemical resistance, and hydrophobicity. This whitepaper will delve into its core applications in dental materials, biocompatible coatings, and its emerging potential in drug delivery systems. Detailed experimental protocols, quantitative data, and visual representations of key processes are provided to offer a comprehensive resource for professionals in the field.

Dental Applications: Enhancing the Durability and Performance of Dental Resins

The incorporation of 2,2,2-Trifluoroethyl methacrylate (TFEMA) into dental resins has been shown to significantly improve their mechanical properties and long-term stability. The hydrophobic nature of the trifluoroethyl group contributes to reduced water absorption and solubility of the resin, which in turn enhances its durability in the oral environment.

A key application of TFEMA is in autopolymerized hard direct denture reline resins. Studies have demonstrated that the addition of TFEMA to resins based on iso-butyl methacrylate (i-BMA) and 2-hydroxyethyl methacrylate (2-HEMA) leads to greater elasticity and stiffness. Furthermore, these TFEMA-containing resins exhibit fewer changes in their dynamic mechanical properties over time, suggesting improved longevity. The increased contact angle of these materials indicates a more hydrophobic surface, which can be beneficial in reducing plaque accumulation.

Table 1: Impact of TFEMA on the Properties of Dental Reline Resins

| Property | Resin without TFEMA | Resin with 30% TFEMA |

| Water Absorption | Higher | Lower |

| Solubility | Higher | Lower |

| Contact Angle | Lower | Higher |

| Elasticity & Stiffness | Lower | Higher |

| Durability over time | Lower | Higher |

Experimental Protocol: Preparation and Evaluation of TFEMA-Based Dental Resins

The following protocol outlines a typical procedure for the preparation and evaluation of autopolymerized hard direct denture reline resins incorporating TFEMA.

Materials:

-

Monomers: iso-butyl methacrylate (i-BMA), 2-hydroxyethyl methacrylate (2-HEMA), and 2,2,2-trifluoroethyl methacrylate (TFEMA)

-

Powder: Poly(ethyl methacrylate) (PEMA)

-

Initiator system (e.g., benzoyl peroxide and N,N-dimethyl-p-toluidine)

Procedure:

-

Monomer Preparation: Prepare the liquid component by mixing the base monomers (i-BMA or 2-HEMA) with 30% by weight of TFEMA.

-

Mixing: Combine the PEMA powder with the monomer liquid at a specified powder/liquid ratio.

-

Polymerization: Allow the mixture to autopolymerize at room temperature.

-

Characterization:

-

Setting Characteristics: Monitor the temperature change during polymerization to determine the setting time.

-

Dynamic Mechanical Analysis (DMA): Evaluate the storage modulus (E'), loss modulus (E''), and tan δ over a range of temperatures to assess the viscoelastic properties.

-

Water Absorption and Solubility: Measure the weight change of the cured resin specimens after immersion in water for a specified period according to ISO standards.

-

Contact Angle Measurement: Determine the wettability of the resin surface by measuring the contact angle of a water droplet.

-

Biocompatible Coatings: Modifying Surfaces for Biomedical Applications

The unique surface properties of poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA), such as low surface energy and hydrophobicity, make it an attractive material for creating biocompatible and bio-inert coatings for medical devices and implants. These coatings can minimize protein adsorption and cellular adhesion, thereby reducing the risk of biofouling and improving the device's performance and longevity.

While specific protocols for coating medical devices like titanium implants with pure PTFEMA are not extensively detailed in the public domain, the principles of surface-initiated polymerization can be applied. Techniques like Atom Transfer Radical Polymerization (ATRP) have been utilized to graft PTFEMA from silicon wafers, demonstrating the feasibility of creating well-defined polymer brushes on various substrates.

Conceptual Workflow for Surface Grafting of PTFEMA onto a Titanium Implant:

Drug Delivery Systems: A Nascent but Promising Frontier

The application of poly(this compound) and its derivatives in drug delivery is an area of growing interest, although it is less established compared to its use in dental materials and coatings. The hydrophobic nature of these polymers can be harnessed to encapsulate and control the release of hydrophobic drugs.

While direct studies on the use of homopolymers of TFEMA for the delivery of the anticancer drug 5-fluorouracil (5-FU) are scarce, the broader class of fluorinated methacrylates is being explored. For instance, nanocapsules decorated with a cross-linked wall of poly(2-ethylhexyl methacrylate-co-7-(4-trifluoromethyl)coumarin acrylamide) have been synthesized for the delivery of 5-FU.[1] This suggests the potential of incorporating TFEMA into copolymeric systems to modulate drug release kinetics and carrier properties.

The development of nanoparticles and vesicles from copolymers containing PTFEMA blocks via techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization-induced self-assembly (PISA) opens up possibilities for creating novel drug delivery vehicles.[2] These structures can be designed to have a hydrophobic core for drug encapsulation and a hydrophilic shell for stability in aqueous environments.

Experimental Protocol: Synthesis of PTFEMA-based Diblock Copolymer Vesicles via RAFT PISA

The following protocol is adapted from the synthesis of poly(stearyl methacrylate)-poly(2,2,2-trifluoroethyl methacrylate) (PSMA-PTFEMA) diblock copolymer vesicles, which could serve as a foundational method for developing drug-loaded nanoparticles.[2]

Materials:

-

Stearyl methacrylate (SMA) monomer

-

2,2,2-Trifluoroethyl methacrylate (TFEMA) monomer

-

RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate, CPDB)

-

Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)

-

Solvents: Toluene, n-dodecane

Procedure:

-

Synthesis of PSMA Macro-CTA:

-

Dissolve SMA, CPDB, and AIBN in toluene in a reaction flask.

-

Purge with nitrogen and heat to 70°C for a specified time to achieve the desired molecular weight.

-

Purify the resulting PSMA macro-chain transfer agent (macro-CTA) by precipitation.

-

-

RAFT Dispersion Polymerization of TFEMA (PISA):

-

Dissolve the PSMA macro-CTA and an initiator in n-dodecane in a separate reaction vial.

-

Purge with nitrogen.

-

Add the degassed TFEMA monomer to the reaction mixture.

-

Heat to 90°C and stir for a specified duration to allow for the self-assembly of the diblock copolymer into vesicles.

-

-

Characterization:

-

Monomer Conversion: Determined by ¹H NMR spectroscopy.

-

Molecular Weight and Polydispersity: Analyzed by Gel Permeation Chromatography (GPC).

-

Morphology: Visualized using Transmission Electron Microscopy (TEM).

-

Polymerization Techniques

The synthesis of polymers and copolymers of this compound derivatives is predominantly achieved through free-radical polymerization and controlled radical polymerization techniques, with RAFT polymerization being a particularly effective method for producing well-defined polymers with controlled molecular weights and low dispersity.

Table 2: Comparison of Polymerization Techniques for TFEMA

| Technique | Description | Advantages | Disadvantages |

| Free-Radical Polymerization | A conventional method using a radical initiator to start the polymerization chain reaction.[3] | Simple, versatile, and can be used with a wide range of monomers. | Poor control over molecular weight and polymer architecture, leading to high dispersity. |

| RAFT Polymerization | A reversible deactivation radical polymerization (RDRP) technique that uses a chain transfer agent to control the polymerization.[4] | Excellent control over molecular weight, low dispersity, and allows for the synthesis of complex architectures like block copolymers. | Requires a specific chain transfer agent, which may need to be synthesized. |

Biocompatibility and Safety

While comprehensive in vitro cytotoxicity data specifically for poly(this compound) is not widely available, the broader class of methacrylates has been extensively studied, particularly in the context of dental materials. In general, the cytotoxicity of methacrylate-based polymers is related to the leaching of unreacted monomers.[5][6] The higher degree of polymerization and lower water absorption of TFEMA-containing resins may contribute to reduced monomer leaching and, consequently, improved biocompatibility. However, further specific studies are required to fully establish the cytotoxicity profile of poly(TFEMA) for various biomedical applications. Studies on the hemocompatibility of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers have shown that factors like molecular weight and concentration significantly affect their interaction with blood components.[7] Similar in-depth investigations are needed for poly(TFEMA) to assess its suitability for blood-contacting applications.

Conclusion

This compound, and particularly its trifluoro-analogue TFEMA, is a versatile monomer that offers significant advantages in the development of advanced materials. Its well-established role in enhancing the performance of dental resins is a testament to the benefits of fluorine incorporation. The potential for creating biocompatible coatings and novel drug delivery systems is an exciting and evolving area of research. Further investigations into the biocompatibility and drug release characteristics of poly(TFEMA)-based materials will be crucial in realizing their full potential in the biomedical field. This technical guide provides a solid foundation for researchers and professionals looking to explore and innovate with this promising fluorinated monomer.

References

- 1. Nanocapsules for 5-fluorouracil delivery decorated with a poly(2-ethylhexyl methacrylate-co-7-(4-trifluoromethyl)coumarin acrylamide) cross-linked wall - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. d-nb.info [d-nb.info]

- 6. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties of Poly(2-Fluoroethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2-Fluoroethyl methacrylate), often abbreviated as P(FEMA), is a fluorinated acrylic polymer. The incorporation of fluorine into the polymer structure imparts a unique combination of properties, including thermal stability, chemical resistance, and low surface energy. These characteristics make it a material of interest for specialized applications, including advanced coatings, optical materials, and biomedical devices. In the field of drug development, understanding the thermal behavior of polymers like P(FEMA) is critical for processing, formulation, stability testing, and predicting performance in physiological environments. This guide provides a comprehensive overview of the key thermal properties of P(FEMA), detailed experimental protocols for their measurement, and logical workflows for analysis.

Core Thermal Properties

The thermal behavior of a polymer is primarily defined by its glass transition, melting, and decomposition temperatures. These properties dictate the material's state (glassy, rubbery, or molten) and its stability at elevated temperatures.

Quantitative Data Summary

The key thermal transition temperatures for poly(this compound) homopolymer are summarized below. It is important to note that these values can be influenced by factors such as molecular weight, polydispersity, and the specific analytical method used.

| Property | Symbol | Value (°C) |

| Glass Transition Temperature | Tg | 69[1] |

| Melting Temperature | Tm | 50-52[1][2] |

The thermal properties of P(FEMA) can be significantly altered through copolymerization. Introducing a second monomer can raise or lower the glass transition temperature, tailoring the material for specific applications.

| Copolymer System | Comonomer Effect on Tg | Tg Range (°C) |

| P(FEMA-co-Methyl Acrylate) | Decreases with increasing MA content | 77.5 down to 13.4 |

| P(FEMA-co-Perfluoroalkyl ethyl methacrylate) | Decreases with increasing comonomer content | 102 down to 77[3] |

Thermal Stability and Decomposition

Synthesis and Analysis Workflow

Polymer Synthesis

Poly(this compound) is commonly synthesized via free-radical polymerization of the this compound monomer. The process involves an initiator that generates free radicals to begin the polymerization chain reaction.

References

- 1. ポリ(2,2,2-トリフルオロエチルメタクリル酸) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 54802-79-8 CAS MSDS (POLY(2,2,2-TRIFLUOROETHYL METHACRYLATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Polymerization of 2-Fluoroethyl Methacrylate: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of 2-Fluoroethyl methacrylate (FEMA). The information is intended to guide researchers in the synthesis of poly(this compound) (PFEMA), a fluorinated polymer with significant potential in biomedical applications, including drug delivery, medical device coatings, and advanced biomaterials.

Introduction to Poly(this compound) (PFEMA)

Poly(this compound) is a synthetic polymer that belongs to the family of fluorinated poly(meth)acrylates. The incorporation of fluorine atoms into the polymer structure imparts unique properties, including hydrophobicity, chemical resistance, low surface energy, and thermal stability.[1] These characteristics make PFEMA an attractive candidate for various high-performance applications. In the context of drug development and biomedical research, PFEMA's biocompatibility and tunable properties offer opportunities for creating novel drug delivery systems, anti-fouling surfaces for medical implants, and specialized hydrogels.

This document outlines the primary techniques for FEMA polymerization: conventional free-radical polymerization and controlled radical polymerization (CRP) methods, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[2] CRP techniques are particularly valuable as they allow for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.[2]

Polymerization Techniques: A Comparative Overview

The choice of polymerization technique significantly influences the properties of the resulting PFEMA. Below is a summary of the key methods, with detailed protocols provided in the subsequent sections.

| Polymerization Technique | Key Features | Typical PDI | Control over Architecture |

| Free-Radical Polymerization | Simple, robust, and widely used. Produces polymers with a broad molecular weight distribution.[2] | > 1.5 | Low |

| Atom Transfer Radical Polymerization (ATRP) | Controlled polymerization leading to well-defined polymers. Requires a catalyst system (typically copper-based).[3] | < 1.5 | High |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | Highly versatile controlled polymerization method compatible with a wide range of monomers. Employs a chain transfer agent.[3] | < 1.3 | High |

Experimental Protocols

Note: The following protocols are representative examples and may require optimization based on specific experimental goals and available reagents. The protocols for ATRP and RAFT are adapted from established procedures for structurally similar fluorinated methacrylates due to the limited availability of specific data for this compound.

Free-Radical Polymerization of FEMA

This method is suitable for producing PFEMA for applications where precise control over molecular weight is not critical.

Materials:

-

This compound (FEMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

-

Anhydrous solvent (e.g., toluene, ethyl acetate, or 1,4-dioxane)

-

Nitrogen or Argon gas supply

-

Schlenk flask or reaction vessel with a condenser

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Monomer and Initiator Preparation: Purify FEMA by passing it through a column of basic alumina to remove the inhibitor. Dissolve the desired amount of FEMA and initiator (e.g., 0.1-1 mol% relative to the monomer) in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). Stir the reaction mixture under an inert atmosphere for a predetermined time (e.g., 4-24 hours).

-

Termination and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Isolation: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Quantitative Data (Representative):

| Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| AIBN | Toluene | 70 | 12 | 85-95 | 20,000-100,000 | 1.8-2.5 |

| BPO | 1,4-Dioxane | 80 | 8 | 80-90 | 25,000-120,000 | 1.9-2.8 |

Atom Transfer Radical Polymerization (ATRP) of FEMA

ATRP allows for the synthesis of PFEMA with controlled molecular weight and low PDI.

Materials:

-

FEMA, inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide initiator

-

Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) as the catalyst

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

-

Anhydrous solvent (e.g., anisole, toluene)

-

Nitrogen or Argon gas supply

-

Schlenk flask

-

Magnetic stirrer and thermostatically controlled oil bath

Procedure:

-

Catalyst and Ligand Preparation: In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by cycling between vacuum and inert gas three times. Add the deoxygenated solvent and ligand (e.g., PMDETA) via syringe.

-

Monomer and Initiator Addition: In a separate, dry, and deoxygenated flask, prepare a solution of FEMA and the initiator (EBiB). Transfer this solution to the catalyst/ligand mixture via a cannula or syringe.

-

Polymerization: Immerse the sealed reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., 50-90 °C).

-

Monitoring and Termination: Monitor the reaction progress by taking samples periodically and analyzing them by NMR for monomer conversion and by GPC for molecular weight and PDI. To terminate the polymerization, cool the flask and expose the reaction mixture to air to oxidize the copper catalyst.

-

Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Quantitative Data (Representative):

| Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | [M]:[I]:[Cu]:[L] | Mn ( g/mol ) | PDI (Mw/Mn) |

| EBiB | CuBr/PMDETA | Anisole | 70 | 100:1:1:2 | 10,000-50,000 | 1.1-1.3 |

| EBiB | CuCl/PMDETA | Toluene | 90 | 200:1:1:2 | 20,000-80,000 | 1.2-1.4 |

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of FEMA

RAFT polymerization is a highly versatile method for producing well-defined PFEMA.

Materials:

-

FEMA, inhibitor removed

-

AIBN or other radical initiator

-

RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB))

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene)

-

Nitrogen or Argon gas supply

-

Schlenk flask or reaction vial

-

Magnetic stirrer and heating block/oil bath

Procedure:

-

Reaction Setup: In a Schlenk flask, combine FEMA, the RAFT agent, and the initiator in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight.

-

Degassing: Deoxygenate the reaction mixture using three freeze-pump-thaw cycles.

-

Polymerization: Place the sealed flask in a preheated heating block or oil bath at the appropriate temperature (typically 60-80 °C for AIBN).

-

Monitoring and Termination: Track the polymerization progress via NMR and GPC analysis of aliquots. The polymerization is typically stopped by cooling the reaction to room temperature and exposing it to air.

-

Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane). The characteristic color of the RAFT agent may persist in the polymer. Further purification may involve reprecipitation or column chromatography if necessary. Dry the final polymer under vacuum.

Quantitative Data (Representative):

| RAFT Agent | Initiator | Solvent | Temperature (°C) | [M]:[RAFT]:[I] | Mn ( g/mol ) | PDI (Mw/Mn) |

| CPDT | AIBN | 1,4-Dioxane | 70 | 100:1:0.1 | 10,000-40,000 | 1.1-1.25 |

| CPADB | AIBN | Toluene | 60 | 200:1:0.2 | 20,000-70,000 | 1.15-1.3 |

Visualization of Polymerization Mechanisms and Workflows

Caption: Workflow for Free-Radical Polymerization of FEMA.

Caption: Reversible activation-deactivation equilibrium in ATRP.

Caption: Key steps in RAFT polymerization.

Applications of Poly(this compound)

The unique properties of PFEMA make it a promising material for a variety of applications in research, drug development, and beyond.

-

Drug Delivery Systems: The hydrophobic nature of PFEMA can be utilized in the formulation of nanoparticles and micelles for the encapsulation and controlled release of hydrophobic drugs. By copolymerizing FEMA with hydrophilic monomers, amphiphilic block copolymers can be synthesized, which self-assemble into core-shell structures suitable for drug delivery.

-

Biomaterial Coatings: PFEMA coatings can be applied to the surfaces of medical devices and implants to improve their biocompatibility and reduce biofouling. The low surface energy of fluorinated polymers helps to minimize protein adsorption and cell adhesion, which can reduce the risk of implant-associated infections and rejection.

-

Hydrophobic and Oleophobic Surfaces: PFEMA can be used to create surfaces that repel both water and oils. This is beneficial for applications such as self-cleaning surfaces, microfluidic devices, and specialty coatings.

-

Optical Materials: Fluorinated polymers often exhibit a low refractive index, making PFEMA a candidate for use in optical applications, such as in the fabrication of optical fibers and waveguides.[4]

Conclusion

The polymerization of this compound offers a versatile platform for the development of advanced materials with tailored properties. While conventional free-radical polymerization provides a straightforward method for synthesizing PFEMA, controlled radical polymerization techniques like ATRP and RAFT are essential for creating well-defined polymers for high-performance applications, particularly in the fields of drug delivery and biomaterials. The protocols and data presented in this document serve as a valuable resource for researchers and scientists seeking to explore the potential of this promising fluorinated polymer.

References

Application Notes and Protocols for the Free Radical Polymerization of 2,2,2-Trifluoroethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(2,2,2-trifluoroethyl methacrylate) [P(TFEMA)] via free radical polymerization. The document outlines procedures for bulk, solution, and emulsion polymerization methods, along with standard characterization techniques. P(TFEMA) is a valuable fluorinated polymer known for its unique properties, including high thermal stability, chemical resistance, low surface energy, and a low refractive index, making it suitable for a variety of applications in material science and biomedical fields.[1]

Polymerization Methods

Free radical polymerization is a versatile method for synthesizing P(TFEMA). The choice of method—bulk, solution, or emulsion—depends on the desired polymer characteristics, such as molecular weight, polydispersity, and final application.

Bulk Polymerization

Bulk polymerization is a straightforward method that involves the polymerization of the monomer in the absence of a solvent. This technique is suitable for producing high-purity polymers.

Protocol:

-

Preparation: In a sealed reaction vessel equipped with a magnetic stir bar, place the desired amount of 2,2,2-trifluoroethyl methacrylate (TFEMA) monomer.

-

Initiator Addition: Add the free radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), to the monomer. A typical concentration is 0.5 wt% relative to the monomer.[2]

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Immerse the sealed vessel in a preheated oil bath at a specific temperature, typically around 60°C for AIBN.[2]

-

Reaction Monitoring: Allow the polymerization to proceed for a predetermined time. The reaction can be monitored by taking aliquots at different time intervals to determine monomer conversion gravimetrically.

-

Termination and Purification: After the desired conversion is reached, cool the reaction vessel to room temperature. The resulting polymer can be dissolved in a suitable solvent like tetrahydrofuran (THF) and then precipitated in a non-solvent such as methanol to purify it from any unreacted monomer and initiator.

-

Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Solution Polymerization

Solution polymerization involves the use of a solvent to dissolve both the monomer and the initiator. This method allows for better control of the reaction temperature and viscosity.

Protocol:

-

Preparation: In a reaction flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add the desired amount of a suitable solvent (e.g., toluene, ethyl acetate, or a mixture like toluene/MEK).[3]

-

Reagent Addition: Add the TFEMA monomer and the free radical initiator (e.g., AIBN or benzoyl peroxide) to the solvent.

-

Degassing: Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 75°C for AIBN in a toluene/MEK mixture) under a nitrogen atmosphere with continuous stirring.[3]

-

Reaction Progression: Maintain the reaction at this temperature for several hours.

-

Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or hexane).

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Emulsion Polymerization

Emulsion polymerization is a heterogeneous polymerization technique that occurs in an emulsion, typically water-based. This method is advantageous for producing high molecular weight polymers at a fast polymerization rate.

Protocol:

-

Emulsion Preparation: In a reaction vessel, prepare an aqueous solution containing a surfactant (emulsifier) such as cetyltrimethylammonium bromide (CTAB).[1]

-

Monomer Addition: Add the TFEMA monomer to the aqueous phase with vigorous stirring to form an emulsion. A co-stabilizer like hexadecane can also be added.[1]

-

Initiator Addition: Add a water-soluble initiator, such as potassium persulfate (KPS), or an oil-soluble initiator like AIBN if a miniemulsion approach is used.[1]

-

Degassing: Purge the emulsion with nitrogen for 30 minutes to remove oxygen.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80°C) with continuous stirring to initiate polymerization.

-

Reaction Completion: Allow the reaction to proceed for several hours until the desired monomer conversion is achieved.

-

Polymer Isolation: The resulting polymer latex can be coagulated by adding a salt solution or by freezing and thawing. The coagulated polymer is then filtered, washed with water, and dried.

Characterization of Poly(2,2,2-trifluoroethyl methacrylate)

The synthesized P(TFEMA) can be characterized by various analytical techniques to determine its structure, molecular weight, and thermal properties.

Protocols for Characterization:

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Prepare a thin film of the polymer on a salt plate (e.g., KBr) by casting from a solution and allowing the solvent to evaporate.

-

Alternatively, mix a small amount of the polymer with KBr powder and press it into a pellet.

-

Acquire the IR spectrum to identify the characteristic functional groups of P(TFEMA).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

-

Dissolve the polymer in a suitable mobile phase (e.g., THF).

-

Filter the solution through a syringe filter (typically 0.45 µm) to remove any particulate matter.

-

Inject the filtered solution into the GPC/SEC system.

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using a calibration curve generated from polymer standards (e.g., polystyrene).

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount of the polymer (typically 5-10 mg) into an aluminum DSC pan.

-

Heat the sample to a temperature above its expected glass transition temperature (Tg) under a nitrogen atmosphere to erase its thermal history.

-

Cool the sample at a controlled rate.

-

Reheat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow to determine the glass transition temperature (Tg).

-

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization of P(TFEMA) synthesized by free radical polymerization.

| Property | Value | Method | Reference |

| Glass Transition Temperature (Tg) | 66 - 108 °C | DSC | [1] |

| Number-Average Molecular Weight (Mn) | 1.47 x 10⁴ - 2.68 x 10⁴ g/mol | GPC/SEC | [1] |

| Weight-Average Molecular Weight (Mw) | Varies | GPC/SEC | |

| Polydispersity Index (PDI) | 1.44 - 2.21 | GPC/SEC | [1] |

Visualizations

The following diagrams illustrate the experimental workflows for the different polymerization methods and the logical relationship of the characterization techniques.

Caption: Workflow for Bulk Polymerization of TFEMA.

Caption: Workflow for Solution Polymerization of TFEMA.

Caption: Workflow for Emulsion Polymerization of TFEMA.

Caption: Characterization scheme for P(TFEMA).

References

Application Notes and Protocols for RAFT Polymerization of 2-Fluoroethyl Methacrylate (FEMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction